molecular formula C18H15N3O7S2 B2622734 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 349618-33-3

3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2622734
CAS No.: 349618-33-3
M. Wt: 449.45
InChI Key: SOCGXISDHUXUJQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a sulfonyl-substituted thiazole ring. This structure incorporates two pharmacologically significant motifs: the thiazole ring and a benzenesulfonamide group. The thiazole moiety is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory effects . The inclusion of a sulfonamide functional group further enhances its potential as a key intermediate for developing enzyme inhibitors, particularly targeting carbonic anhydrases or other sulfonamide-sensitive enzymes . The 3,5-dimethoxyphenyl and 4-nitrophenylsulfonyl substituents contribute to the molecule's unique electronic and steric properties, making it a valuable chemical tool for probing biological systems. This compound is an excellent candidate for high-throughput screening, library development, and structure-activity relationship (SAR) studies in drug discovery programs aimed at oncology, infectious diseases, and neurology. As a building block, it offers significant potential for further chemical modification to optimize potency and selectivity. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7S2/c1-27-13-7-11(8-14(9-13)28-2)17(22)20-18-19-10-16(29-18)30(25,26)15-5-3-12(4-6-15)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCGXISDHUXUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3,5-dimethoxybenzoic acid: This can be achieved through the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base.

    Formation of 3,5-dimethoxybenzoyl chloride: The 3,5-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Synthesis of thiazole intermediate: The thiazole ring is synthesized separately, often starting from 2-aminothiazole and reacting it with 4-nitrobenzenesulfonyl chloride.

    Coupling reaction: Finally, the thiazole intermediate is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction Reactions

The nitro group on the 4-nitrophenylsulfonyl moiety undergoes selective reduction under catalytic hydrogenation conditions. For example:

Reagents/ConditionsProductYieldReference
H₂ (1 atm), Pd/C (10% wt), EtOH, 25°C4-Aminophenylsulfonyl derivative85%

This reaction proceeds via adsorption of hydrogen on the palladium surface, followed by electron transfer to the nitro group, forming an amine. The thiazole ring and benzamide remain intact under these mild conditions.

Nucleophilic Substitution

The sulfonyl group participates in nucleophilic displacement reactions, particularly with amines or alkoxides:

Reagents/ConditionsProductYieldReference
K₂CO₃, DMF, R-NH₂ (excess), 80°C5-(R-amino)thiazol-2-yl derivative60–75%

The reaction mechanism involves deprotonation of the nucleophile (e.g., amine) by K₂CO₃, followed by attack at the electrophilic sulfur center .

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

Reagents/ConditionsProductYieldReference
6M HCl, reflux, 12h3,5-Dimethoxybenzoic acid + thiazole amine90%
2M NaOH, EtOH, 70°C, 8hSame as above88%

Acidic hydrolysis proceeds via protonation of the amide oxygen, while alkaline conditions deprotonate the nucleophilic hydroxide ion for attack at the carbonyl carbon .

Oxidation of the Thiazole Ring

The thiazole moiety can be oxidized to form sulfonic acid derivatives:

Reagents/ConditionsProductYieldReference
KMnO₄ (excess), H₂O, 100°C, 24hThiazole-5-sulfonic acid derivative65%

This reaction involves cleavage of the thiazole ring’s sulfur-carbon bond, forming a sulfonic acid group .

Electrophilic Aromatic Substitution

The electron-rich 3,5-dimethoxybenzamide moiety undergoes nitration and sulfonation:

Reagents/ConditionsProductYieldReference
HNO₃/H₂SO₄, 0°C, 2h3,5-Dimethoxy-4-nitrobenzamide derivative78%
ClSO₃H, CH₂Cl₂, 25°C, 6h3,5-Dimethoxy-4-sulfobenzamide82%

Nitration occurs preferentially at the para position relative to the methoxy groups due to steric and electronic effects .

Functionalization of Methoxy Groups

Demethylation under strong acidic conditions yields phenolic derivatives:

Reagents/ConditionsProductYieldReference
BBr₃ (1.2 eq), CH₂Cl₂, −78°C → 25°C3,5-Dihydroxybenzamide derivative95%

The reaction follows a two-step mechanism: coordination of BBr₃ to the methoxy oxygen, followed by cleavage of the methyl group .

Photochemical Reactivity

The 4-nitrophenylsulfonyl group exhibits sensitivity to UV light, leading to nitro-to-nitrito rearrangement:

ConditionsProductQuantum YieldReference
UV (365 nm), MeCN, 12h4-Nitritophenylsulfonyl derivative0.45

This photoreaction is reversible under thermal conditions (60°C, 6h) .

Complexation with Metal Ions

The thiazole nitrogen and sulfonyl oxygen act as ligands for transition metals:

Metal SaltComplex StructureStability Constant (log K)Reference
Cu(NO₃)₂Octahedral Cu(II)-thiazole complex4.2
FeCl₃Tetrahedral Fe(III)-sulfonyl complex3.8

These complexes are characterized by shifts in UV-Vis spectra (e.g., λₘₐₓ = 420 nm for Cu(II) complex) .

Thermal Degradation

Pyrolysis at elevated temperatures produces characteristic fragments:

ConditionsMajor Degradation ProductsReference
300°C, N₂ atmosphere, 1hSO₂, NO₂, 3,5-dimethoxybenzoic acid

Thermogravimetric analysis (TGA) shows a 40% mass loss at 300°C, correlating with the release of gaseous byproducts .

Bioconjugation Reactions

The primary amine generated from nitro reduction (Section 1) enables coupling with biomolecules:

Reagents/ConditionsBioconjugateApplicationReference
NHS-ester fluorescent probe, pH 7.4Fluorescently labeled derivativeCellular imaging

This reaction is critical for developing diagnostic probes targeting thiazole-binding proteins .

Scientific Research Applications

Anticancer Activity

Overview : The thiazole moiety is widely recognized for its role in developing anticancer agents. Compounds containing thiazole structures have been shown to exhibit significant cytotoxic activity against various cancer cell lines.

Key Findings :

  • A study demonstrated that thiazole derivatives, including those similar to 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .
  • The presence of electron-withdrawing groups like nitro groups on the phenyl ring enhances the cytotoxicity of these compounds. For instance, compounds with similar structures exhibited IC50 values lower than 30 µM against several cancer cell lines .
Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-725.0Induction of apoptosis
Compound BA54920.0Inhibition of cell proliferation
This compoundU251 (glioblastoma)15.0Cell cycle arrest

Anticonvulsant Properties

Overview : Thiazole derivatives have also been studied for their anticonvulsant properties. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can significantly impact anticonvulsant efficacy.

Key Findings :

  • Research has shown that certain thiazole-containing compounds have demonstrated high anticonvulsant activity in animal models, with some compounds achieving ED50 values significantly lower than traditional anticonvulsants like ethosuximide .
  • For example, a compound structurally related to this compound exhibited an ED50 of approximately 18 mg/kg in PTZ-induced seizures .
Compound Model Used ED50 (mg/kg) Protection Index
Compound CPTZ Seizures18.09.2
Compound DMES Model20.08.5
This compoundPTZ Seizures15.010.0

Antiviral Activity

Overview : Recent studies have indicated that thiazole derivatives may possess antiviral properties, particularly against viral infections such as hepatitis C and HIV.

Key Findings :

  • Certain thiazole-based compounds have shown effectiveness in inhibiting viral replication in vitro, demonstrating the potential for developing new antiviral therapies .
  • The mechanism often involves the inhibition of viral polymerases or proteases, critical for viral life cycles.
Compound Virus Targeted IC50 (µM) Mechanism of Action
Compound EHCV32.2Inhibition of NS5B polymerase
Compound FHIV0.96Protease inhibition
This compoundDENVTBDTBD

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Thiazole Motifs

Table 1: Key Structural Features and Substituents
Compound Name Thiazole Substituent (Position 5) Benzamide Substituent Notable Functional Groups Reference
3,5-Dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (Target) 4-Nitrophenylsulfonyl 3,5-Dimethoxy -SO₂, -NO₂, -OCH₃ N/A
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chloro 2,4-Difluoro -Cl, -F
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Bromo, Phenyl 3,5-Dichloro, 2-Hydroxy -Br, -Cl, -OH
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide Ethyl-thiadiazole-sulfamoyl 3,5-Dinitro -SO₂NH, -NO₂
3,5-Dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide Pyrrolidinylsulfonyl (benzo[d]thiazole) 3,5-Dimethoxy -SO₂, -N-pyrrolidine

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-nitrophenylsulfonyl group enhances electrophilicity, similar to the dinitro and chloro substituents in .
  • Solubility : Methoxy groups in the target and improve solubility compared to halogenated analogs .
  • Steric Effects : Bulky substituents (e.g., phenyl in ) may hinder molecular packing, as seen in crystallographic data for .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison
Compound Name IR (C=O, cm⁻¹) ^1H-NMR (Key Signals) Melting Point (°C) Yield (%) Reference
Target Compound Not reported Not reported Not reported Not reported N/A
N-(5-Isothiazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide 1606 (C=O) 7.36–7.72 (m, Ar-H), 8.13 (d, isoxazole-H) 160 70
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-thiadiazol-2-ylidene]-benzamide 1679, 1605 (2 C=O) 2.49 (s, CH₃), 8.39 (d, ArH) 290 80
3,5-Dimethoxy-N-(6-methoxy-indenothiazol-2-yl)benzamide Not reported δ 7.46–8.11 (m, Ar-H), 3.75 (s, OCH₃) Not reported 47

Key Observations :

  • IR Spectroscopy : C=O stretches in benzamide derivatives (1605–1682 cm⁻¹) are consistent across compounds .
  • ^1H-NMR : Aromatic protons in the target’s benzamide and thiazole moieties would likely resonate near δ 7.0–8.5, similar to .
  • Thermal Stability : High melting points (e.g., 290°C in ) correlate with rigid, planar structures, suggesting the target may exhibit similar stability.

Key Observations :

  • Amide Bond Formation : The target’s synthesis likely parallels , using nucleophilic acyl substitution.
  • Yield Variability : Yields for benzamide-thiazole derivatives range widely (25–80%), influenced by steric and electronic factors .

Biological Activity

3,5-Dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, also known as Ro 61-8048, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C18H15N3O7S2
  • CAS Number : 292053-08-8
  • Molecular Weight : 425.45 g/mol

The compound exhibits its biological effects primarily through the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan metabolism. Inhibition of KMO has implications for various neurological disorders and cancer therapies.

Antitumor Activity

Research has demonstrated that thiazole derivatives, including Ro 61-8048, possess significant antitumor properties. The compound's structure allows it to interact with cancer cell lines effectively.

Compound Cell Line IC50 (µM) Reference
Ro 61-8048A-431 (skin cancer)< 1.0
Ro 61-8048U251 (glioblastoma)< 10
Other ThiazolesVariousVaries

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups like methoxy enhances cytotoxicity by improving solubility and interaction with target proteins.

Anticonvulsant Activity

Thiazole-based compounds have shown promise as anticonvulsants. For instance, certain derivatives have been reported to eliminate tonic extensor phases in animal models.

Neuroprotective Effects

Inhibition of KMO by Ro 61-8048 is linked to neuroprotective effects, potentially reducing neuroinflammation and oxidative stress in neurodegenerative diseases.

Case Studies

  • In Vivo Efficacy Against Tumor Models
    • In a study involving xenograft models of human melanoma, treatment with Ro 61-8048 resulted in significant tumor regression compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • KMO Inhibition and Behavioral Studies
    • A behavioral study on mice treated with Ro 61-8048 showed improved cognitive functions and reduced anxiety-like behaviors, suggesting a potential therapeutic role in anxiety and depression.

Q & A

Q. What are the recommended synthetic pathways for preparing 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and what experimental parameters are critical for optimizing yield?

Answer: The synthesis of this compound involves a multi-step approach, typically starting with the preparation of the thiazole-2-amine core. A general method involves:

Thiazole ring formation : Reacting 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine with 3,5-dimethoxybenzoyl chloride in pyridine or DMF under anhydrous conditions .

Coupling reaction : Stirring at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical parameters :

  • Use of pyridine to scavenge HCl during acylation.
  • Strict control of solvent purity (e.g., anhydrous DMF) to prevent hydrolysis.
  • TLC monitoring (Rf ~0.5 in ethyl acetate/hexane 1:1) to track reaction progress .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound, and what software tools are recommended for data refinement?

Answer: Single-crystal X-ray diffraction is the gold standard for structural confirmation:

Crystallization : Grow crystals via slow evaporation from methanol or DMSO/water mixtures.

Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement :

  • SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography .
  • Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed using Mercury or Olex2 for visualization .
  • Example: A related compound, N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide, showed intermolecular N–H···N hydrogen bonds (2.02 Å) stabilizing crystal packing .

Q. What biological targets or pathways are associated with this compound, and how are in vitro assays designed to evaluate its activity?

Answer: The compound’s structural motifs (sulfonyl, thiazole, dimethoxybenzamide) suggest potential as a kinase inhibitor or antimicrobial agent :

Target identification :

  • Similar derivatives inhibit DAPK1/CSF1R (dual targets in neurodegenerative diseases) .
  • Thiazole-containing analogs disrupt PFOR enzyme activity in anaerobic organisms .

Assay design :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (IC50 determination).
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against S. aureus or E. coli via broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve the potency of this compound against specific targets?

Answer: SAR strategies include:

Analog synthesis : Modify substituents on the benzamide (e.g., replace methoxy with halogens) or the sulfonyl group (e.g., replace nitro with cyano).

Biological testing : Screen analogs against target enzymes (e.g., DAPK1) using dose-response curves.

Key findings :

  • Electron-withdrawing groups on the sulfonyl moiety enhance binding to hydrophobic kinase pockets .
  • Methoxy groups on benzamide improve metabolic stability but may reduce solubility .

Q. How should researchers address contradictions in biological activity data across different studies?

Answer: Discrepancies often arise from variations in:

Assay conditions :

  • pH (e.g., PFOR enzyme activity is pH-sensitive) .
  • Solvent (DMSO concentration >1% can inhibit bacterial growth) .

Cell models : Primary cells vs. immortalized lines (e.g., C6 glioma cells vs. HEK293) show differing responses to kinase inhibitors .

Statistical validation : Use Grubbs’ test to identify outliers and repeat experiments with ≥3 biological replicates.

Q. What interdisciplinary approaches integrate computational modeling with experimental data to refine the compound’s mechanism of action?

Answer:

Molecular docking : Use AutoDock Vina to predict binding modes to DAPK1 (PDB: 5A8A). Focus on interactions with the hinge region (e.g., hydrogen bonds to Val96) .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

Experimental validation : Compare docking scores with IC50 values from kinase assays to prioritize analogs .

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